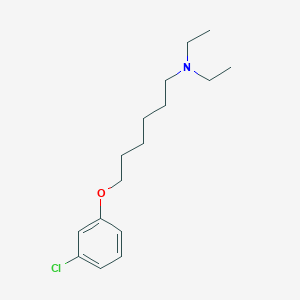
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanamine, also known as Chlorphentermine, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1950s and was used as an appetite suppressant in the treatment of obesity. However, due to its adverse effects and potential for abuse, it was eventually withdrawn from the market. Despite this, Chlorphentermine continues to be of interest to researchers due to its potential applications in scientific research.
Mecanismo De Acción
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine works by increasing the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. These neurotransmitters are involved in the regulation of appetite, mood, and energy expenditure. By increasing their release, 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine can reduce appetite and increase energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, dopamine, and serotonin, as well as to inhibit their reuptake. This leads to increased levels of these neurotransmitters in the brain, which can affect mood, appetite, and energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine in lab experiments is its ability to stimulate the sympathetic nervous system, which can be useful in studies on the effects of sympathetic stimulation on various physiological processes. However, one limitation is its potential for abuse and adverse effects, which can make it difficult to use in human studies.
Direcciones Futuras
There are several potential future directions for research on 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. It has also been suggested that it may have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and potential adverse effects.
Métodos De Síntesis
The synthesis of 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine involves the reaction of 3-chlorophenol with diethylamine to form 3-chlorophenyl-N,N-diethylcarbamate. This intermediate is then reacted with 1-chlorohexane to form 6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as potassium hydroxide.
Aplicaciones Científicas De Investigación
6-(3-chlorophenoxy)-N,N-diethyl-1-hexanaminemine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolism. It has been shown to have sympathomimetic effects, which means it stimulates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolism. This makes it useful in studies on the effects of sympathetic stimulation on various physiological processes.
Propiedades
IUPAC Name |
6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-18(4-2)12-7-5-6-8-13-19-16-11-9-10-15(17)14-16/h9-11,14H,3-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADAAZRNCOHMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenoxy)-N,N-diethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
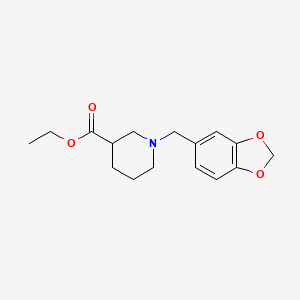
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)
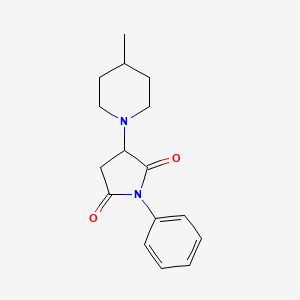
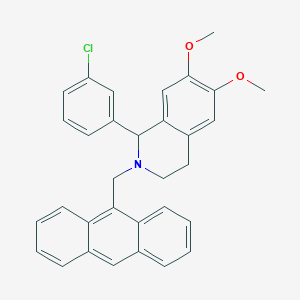
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
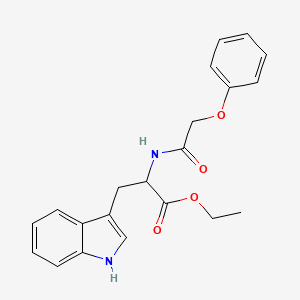
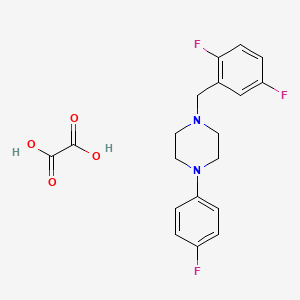
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
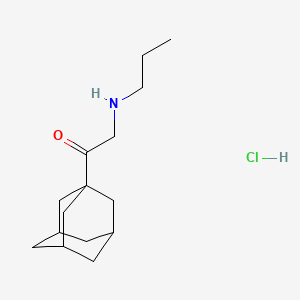
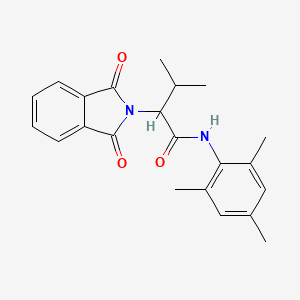
acetate](/img/structure/B5090808.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)